molecular formula C14H9NO5 B5751767 4-(3-nitrobenzoyl)benzoic acid

4-(3-nitrobenzoyl)benzoic acid

Cat. No.: B5751767
M. Wt: 271.22 g/mol
InChI Key: AJZMQSSMLCBIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-nitrobenzoyl)benzoic acid, also known as NBD-BA, is a fluorescent probe that is widely used in scientific research. It is a derivative of benzoic acid and is commonly used to study the structure and function of proteins and other biomolecules. In

Scientific Research Applications

Synthesis in Dye Production

4-(3-nitrobenzoyl)benzoic acid plays a role in the synthesis of anthraquinone dyes. Arient et al. (1967) studied the nitration of 2-(3-chloro-4-methylbenzoyl)benzoic acid, leading to the formation of various nitrobenzoyl benzoic acids, which are integral in dye synthesis. This process highlights the compound's relevance in creating complex dye structures (Arient, Šlosar, Štěrba, & Obruba, 1967).

Solvent Interaction Studies

Research on the dissociation constants of benzoic and nitrobenzoic acids in water–acetonitrile mixtures at 298 K by Niazi and Ali (1990) provides insight into the behavior of this compound in different solvent environments. This study is crucial for understanding the solute–solvent interactions and intramolecular hydrogen bonding in such systems (Niazi & Ali, 1990).

Application in Polyaniline Doping

Amarnath and Palaniappan (2005) explored the use of benzoic acids, including 4-nitrobenzoic acid, as dopants for polyaniline, a conducting polymer. Their research demonstrates the potential of this compound in enhancing the conductivity and properties of polymers, which is significant for material science and electrical applications (Amarnath & Palaniappan, 2005).

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands, including derivatives of 4-nitrobenzoic acid, as potential sensitizers for Eu(III) and Tb(III) luminescence. This research offers insights into the application of this compound in enhancing luminescence properties, which can be utilized in optical materials and sensors (Viswanathan & Bettencourt-Dias, 2006).

Spectroscopic Analysis

The work by Samsonowicz et al. (2007) on the IR, Raman, and NMR spectra of nitrobenzoic acids, including 4-nitrobenzoic acid, is crucial for understanding the molecular structure and vibrational characteristics of these compounds. This research is vital for identifying and characterizing materials in various scientific fields (Samsonowicz, Świsłocka, Regulska, & Lewandowski, 2007).

Properties

IUPAC Name

4-(3-nitrobenzoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-13(9-4-6-10(7-5-9)14(17)18)11-2-1-3-12(8-11)15(19)20/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZMQSSMLCBIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-nitrobenzoyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(3-nitrobenzoyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(3-nitrobenzoyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(3-nitrobenzoyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(3-nitrobenzoyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(3-nitrobenzoyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.